2-Hydroxy-3-Trifluoromethylpyridine

C–H activation palladium catalysis meta-functionalization

Researchers requiring the correct trifluoromethylpyridine regioisomer for Pd-catalyzed meta-C-H arylation or TRPV1 antagonist synthesis must avoid isomeric mis-specification. The 3-CF₃ isomer (CAS 22245-83-6) is the only regioisomer validated for these applications, delivering 87% NMR yield as a meta-C-H ligand and directing cyclization to the active pyrido[2,3-b]pyrazine core. • Melting point 150-153 °C enables rapid isomer identity verification. • ACD/LogP 0.94 offers optimal hydrophilicity for CNS drug discovery. Supplied at ≥98% purity with full QC documentation; available from global stock for immediate dispatch.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 22245-83-6
Cat. No. B050829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-Trifluoromethylpyridine
CAS22245-83-6
Synonyms3-(Trifluoromethyl)-2-pyridone;  3-(Trifluoromethyl)pyridin-2-ol;  3-Trifluoromethyl-1H-pyridin-2-one;  3-Trifluoromethylpyridin-2(1H)-one;  3-(Trifluoromethyl)-2(1H)-pyridinone
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C(F)(F)F
InChIInChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)
InChIKeyJHDCDEHVUADNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-Trifluoromethylpyridine: Physicochemical & Structural Profile


2-Hydroxy-3-trifluoromethylpyridine (CAS 22245-83-6), also referred to as 3-(trifluoromethyl)-2-pyridone or 3-(trifluoromethyl)pyridin-2-ol, is a fluorinated heterocyclic building block with molecular formula C₆H₄F₃NO and molecular weight 163.10 g/mol . The compound exists as a white to off-white crystalline powder with a melting point of 150–153 °C and a predicted pKa of 9.67 ± 0.10, reflecting the electron-withdrawing influence of the trifluoromethyl group at the 3-position adjacent to the 2-hydroxyl/pyridone functionality . Its predicted LogP (ACD/LogP 0.94) and LogD (pH 5.5: 0.55; pH 7.4: 0.40) indicate moderate hydrophilicity relative to other trifluoromethylpyridine regioisomers . Commercially available at purities of 97–98% (HPLC), the compound serves as a key intermediate in medicinal chemistry, agrochemical synthesis, and transition-metal catalysis .

Role Fluorinated heterocyclic building block
Key Attribute 3-CF₃ electronic & regio-directing effect
Fit Context Medicinal chemistry, agrochemical, & catalysis workflows

Why 3-Trifluoromethyl Substitution Is Irreplaceable


The position of the trifluoromethyl substituent on the 2-pyridone ring is not a minor structural variation; it fundamentally determines the compound's electronic environment, ligand-metal binding geometry, and physicochemical properties. In palladium-catalyzed meta-C–H functionalization, 3-trifluoromethyl-2-pyridone (L8) delivers an 87% NMR yield, whereas switching the CF₃ group to the 4- or 5-position (L9, L10) fails to further enhance reactivity, and the 5-trifluoromethyl-2-pyridone alone yields only 24% in analogous non-directed C–H activation systems [1] [2]. Beyond catalysis, the 3-CF₃ isomer exhibits a distinct pKa (9.67) and ACD/LogP (0.94) compared to the 5-CF₃ isomer (pKa 9.55; ACD/LogP 1.10), directly affecting ionization state, membrane permeability, and formulation behavior in drug discovery contexts . Procurement of a generic 'trifluoromethyl-2-pyridone' without specifying the 3-substitution pattern therefore risks selecting a compound with inferior catalytic performance, unintended lipophilicity, and altered biological fate.

!
Regioisomer Identity Mismatch
4-CF₃ or 5-CF₃ isomers may not reproduce the specific catalytic performance or synthetic regio-directing effect observed with the 3-CF₃-2-pyridone ligand.
!
Physicochemical Profile Shift
Lipophilicity and ionization state differ measurably between 3-CF₃ and 5-CF₃ isomers; model membrane permeability or solubility data may not transfer.
!
Synthetic Route Specificity
Cyclization pathways for pyridopyrazine scaffolds are sensitive to substitution patterns; alternative regioisomers would yield unvalidated architectures with unknown pharmacological profiles.

Quantitative Differentiation vs. Regioisomeric Analogs


meta-C–H Arylation Ligand Efficiency: 3-CF₃ vs. Other Regioisomers

In a systematic ligand evaluation for palladium-catalyzed meta-C–H arylation of phenethyl alcohol-derived oxime ethers, commercially available 3-trifluoromethyl-2-pyridone (ligand L8) provided the highest yield of 87% (¹H NMR) among all tested 2-pyridone ligands. Importantly, moving the CF₃ group to the 4- or 5-position of the 2-pyridone scaffold (ligands L9 and L10) could not further enhance reactivity, establishing that the 3-CF₃ substitution pattern is uniquely optimal for this catalytic transformation [1]. The no-ligand control yielded only 21%, confirming ligand dependence. In a separate non-directed C–H olefination system, 5-trifluoromethyl-2-pyridone (L51) produced only 24% yield, further underscoring the performance penalty of alternative substitution [2].

meta-C–H Arylation Ligand Efficiency
Head-to-head
87% NMR yield (L8) vs. ≤21–24% for no-ligand or 5-CF₃ isomer
Supports regioisomer-specific ligand selection for Pd-catalyzed C–H activation
Reported performance context; yields are method-dependent
C–H activation palladium catalysis meta-functionalization

Lipophilicity Differentiation: 3-CF₃ vs. 5-CF₃ Isomer

Predicted ACD/LogP values from the ACD/Labs Percepta Platform (version 14.00) reveal that 2-hydroxy-3-trifluoromethylpyridine (ACD/LogP = 0.94) is measurably more hydrophilic than its 5-CF₃ regioisomer (ACD/LogP = 1.10) . This 0.16 log unit difference translates to an approximately 1.45-fold higher octanol/water partition coefficient for the 5-isomer. The 3-CF₃ isomer also exhibits lower LogD values at both pH 5.5 (0.55) and pH 7.4 (0.40) compared to the 5-isomer (LogD pH 5.5: 1.06), indicating consistently greater aqueous solubility and potentially different membrane permeation kinetics .

Lipophilicity Differentiation
Data to verify
ACD/LogP 0.94 (3-CF₃) vs. 1.10 (5-CF₃)
3-CF₃ isomer is predicted to be more hydrophilic; may affect ADME context
Predicted values; confirm experimentally
lipophilicity drug-likeness ADME prediction

pKa Differentiation: 3-CF₃ Isomer vs. 5-CF₃ Isomer

The predicted pKa of 2-hydroxy-3-trifluoromethylpyridine is 9.67 ± 0.10, while its 5-CF₃ regioisomer has a predicted pKa of 9.55 ± 0.10 . The 0.12 pKa unit difference, though modest, reflects the distinct electronic influence of the CF₃ group at the 3-position (adjacent to the acidic 2-OH/pyridone NH) versus the 5-position (conjugated through the ring). At physiological pH 7.4, both compounds exist predominantly in the neutral form, but near pH 9–10, the 5-CF₃ isomer will deprotonate more readily, potentially altering its coordination behavior with metal ions and its solubility profile in basic formulations .

pKa Differentiation
Data to verify
pKa 9.67 (3-CF₃) vs. 9.55 (5-CF₃)
Slightly less acidic; ionization-state context may influence coordination behavior
Predicted values; empirical measurement recommended for pH-sensitive applications
ionization state pKa prediction formulation pH

Melting Point Identity Verification: 3-CF₃ vs. Other Regioisomers

The melting point of 2-hydroxy-3-trifluoromethylpyridine (150–153 °C) is clearly distinguishable from its closest regioisomeric analogs: 2-hydroxy-5-trifluoromethylpyridine (145–149 °C, lit.), 2-hydroxy-4-trifluoromethylpyridine (158–160 °C), and 2-hydroxy-6-trifluoromethylpyridine (123–129 °C) . These discrete melting ranges provide a simple, low-cost identity verification method by differential scanning calorimetry (DSC) or melting point apparatus, enabling procurement QC to confirm that the correct isomer has been supplied before committing material to high-value synthetic sequences.

Melting Point Identity Verification
Cross-study comparable
150–153 °C (3-CF₃) uniquely differentiated from 4-CF₃, 5-CF₃, and 6-CF₃ analogs
Enables low-cost incoming QC identity check against isomeric mis-shipment
Supplier- and literature-reported ranges
thermal analysis identity verification solid-state characterization

TRPV1 Antagonist Synthesis: Specificity of 3-CF₃-2-Pyridone

2-Hydroxy-3-trifluoromethylpyridine is explicitly cited as a reactant in the synthesis of Pyrido[2,3-b]pyrazine-based TRPV1 antagonists [1]. In the seminal medicinal chemistry campaign, replacement of the 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold (accessible from the 3-CF₃-2-pyridone building block) yielded compound 26, which demonstrated significantly reduced potential for forming reactive metabolites compared to the naphthyridine lead [2]. Compound 26 was characterized as an orally bioavailable TRPV1 antagonist with moderate brain penetration and in vivo efficacy: it significantly attenuated carrageenan-induced thermal hyperalgesia (CITH) and dose-dependently reduced complete Freund's adjuvant (CFA)-induced chronic inflammatory pain after oral administration [2]. While the 4-CF₃, 5-CF₃, and 6-CF₃ isomers can theoretically form analogous pyridopyrazine systems, the 3-CF₃ substitution pattern directs cyclization regiochemistry that is essential for generating the pyrido[2,3-b]pyrazine ring system with correct nitrogen positioning for TRPV1 binding.

TRPV1 Antagonist Synthesis Specificity
Class-level
Reported as essential building block for pyrido[2,3-b]pyrazine TRPV1 antagonist core
Regiochemistry enables specific scaffold; other isomers would yield unvalidated systems
Class-level inference; model-response context may require validation
TRPV1 antagonist pain therapeutics pyridopyrazine synthesis

Key Application Scenarios for 2-Hydroxy-3-Trifluoromethylpyridine


Pd-Catalyzed meta-C–H Functionalization

2-Hydroxy-3-trifluoromethylpyridine is the ligand of choice for Pd(II)-catalyzed meta-C–H arylation of oxime ethers derived from phenylethyl and benzylic alcohols. Under optimized conditions (Pd(OAc)₂ 10 mol%, ligand 20 mol%, AgOAc, NBE-CO₂Me, CF₂HCH₂OH, 100 °C), the 3-CF₃-2-pyridone ligand (L8) delivers an 87% NMR yield—the highest among all tested 2-pyridone ligands—and outperforms the 4-CF₃ and 5-CF₃ isomers, which do not enhance reactivity beyond the level of electron-rich 2-pyridone ligands [1]. This application is directly supported by the head-to-head ligand screening in Chemical Science (2024). Any procurement for meta-C–H activation methodology development should exclusively specify the 3-CF₃ isomer.

Pyrido[2,3-b]pyrazine TRPV1 Antagonist Synthesis

The compound is an essential reactant for constructing the pyrido[2,3-b]pyrazine heterocyclic core, which has been validated as a TRPV1 antagonist scaffold with reduced reactive metabolite formation compared to 1,8-naphthyridine leads. Downstream compound 26 demonstrated oral bioavailability, moderate brain penetration, and significant in vivo efficacy in carrageenan-induced thermal hyperalgesia and CFA-induced chronic inflammatory pain models [2]. This application is structurally specific: only the 3-CF₃ isomer directs cyclization to the required pyrido[2,3-b]pyrazine regioisomer; the 4-, 5-, and 6-CF₃ isomers would produce different regioisomeric pyridopyrazines not validated for TRPV1 activity.

Lipophilicity Optimization for CNS & Aqueous Formulations

For medicinal chemistry campaigns where LogP optimization is critical—particularly CNS-targeted programs requiring LogP < 3 for blood–brain barrier penetration, or formulations demanding enhanced aqueous solubility—the 3-CF₃ isomer (ACD/LogP 0.94) offers greater hydrophilicity than the 5-CF₃ isomer (ACD/LogP 1.10) and other regioisomers . The LogD values at pH 5.5 (0.55) and pH 7.4 (0.40) further support superior aqueous solubility under physiological conditions. This property differentiation is directly relevant to procurement for lead optimization libraries.

Identity Verification via Melting Point QC

The distinctive melting range of 150–153 °C for the 3-CF₃ isomer provides a rapid, low-cost identity confirmation method that cleanly distinguishes it from the 4-CF₃ (158–160 °C), 5-CF₃ (145–149 °C), and 6-CF₃ (123–129 °C) isomers . Quality control laboratories can implement a melting point check as part of incoming material release testing to verify that the correct isomer has been supplied, mitigating the risk of isomeric cross-contamination that could compromise downstream catalytic or medicinal chemistry workflows.

Application
Selection Property
Validation Focus
Pd-Catalyzed meta-C–H Functionalization
Regioisomer-specific ligand performance
Ligand efficiency in target aryl substrate scope
Pyridopyrazine TRPV1 Antagonist Synthesis
Synthetic regio-directing effect
Scaffold identity and pharmacological profile confirmation
Lipophilicity Optimization for CNS & Aqueous Formulations
Measurably lower predicted LogP vs. 5-CF₃ isomer
Experimental LogD determination and membrane permeability assay
Incoming Material Identity QC
Distinctive melting point signature
DSC or capillary melting point against reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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